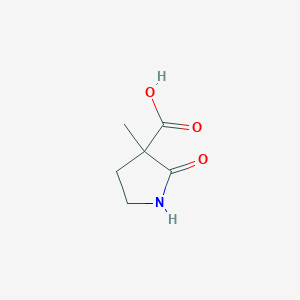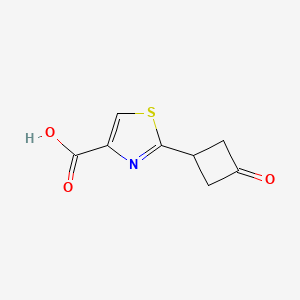
5-Oxo-3-(2-pyridinyl)proline
Overview
Description
5-Oxo-3-(2-pyridinyl)proline (5-OPP) is a small molecule that has recently become a focus of scientific research due to its potential applications in various areas. 5-OPP has a wide range of biochemical and physiological effects, which makes it an attractive compound for laboratory experiments.
Scientific Research Applications
5-Oxo-3-(2-pyridinyl)proline has been studied for its potential applications in various scientific research areas. It has been found to be a potent inhibitor of the enzyme N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability. This compound has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Mechanism of Action
5-Oxo-3-(2-pyridinyl)proline acts as an NMDA receptor antagonist, which means that it binds to the NMDA receptor and prevents it from being activated. This inhibition of the NMDA receptor leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as glutamate and aspartate. Additionally, this compound has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in cell proliferation and apoptosis, which can lead to the death of cancer cells. Additionally, this compound has been found to reduce the release of neurotransmitters, such as glutamate and aspartate, which can lead to a decrease in neuronal excitability. In vivo studies have shown that this compound can reduce the growth of certain cancer cell lines and can also reduce the symptoms of neurodegenerative diseases, such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Oxo-3-(2-pyridinyl)proline in laboratory experiments include its availability, low cost, and wide range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize, which makes it suitable for large-scale synthesis. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be a concern when using high concentrations of the compound.
Future Directions
The future directions for 5-Oxo-3-(2-pyridinyl)proline research include further investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, and further exploration of its potential as an anti-cancer agent. Additionally, further research should be conducted to understand the mechanism of action of this compound and to identify potential side effects. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
Properties
IUPAC Name |
5-oxo-3-pyridin-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8-5-6(9(12-8)10(14)15)7-3-1-2-4-11-7/h1-4,6,9H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVOBNPKYLWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)
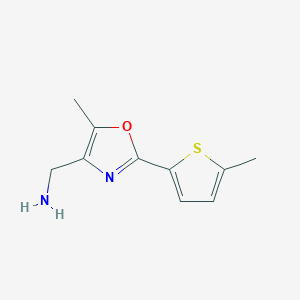
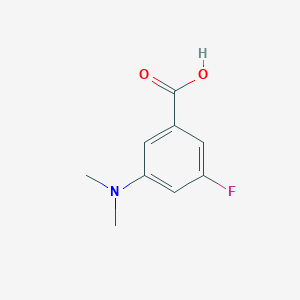
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
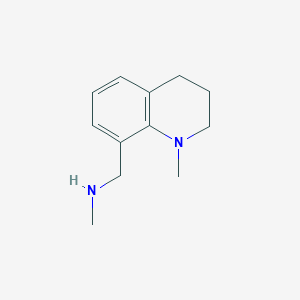
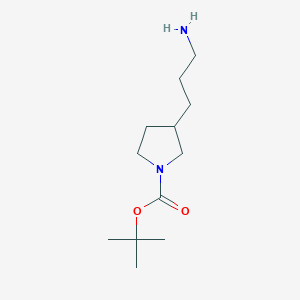
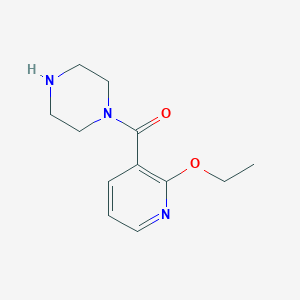
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)
